molecular formula C14H15BrO B13347892 (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

Cat. No.: B13347892
M. Wt: 279.17 g/mol
InChI Key: IWHNNWQIOUGENP-OCCSQVGLSA-N
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Description

(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a 4-bromophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.

    Formation of the Cyclohexanol Core: Cyclohexanone undergoes a stereoselective reduction to form (1S,2R)-cyclohexanol.

    Sonogashira Coupling: The 4-bromophenylacetylene is coupled with the cyclohexanol derivative using a palladium-catalyzed Sonogashira coupling reaction under an inert atmosphere, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexanone.

    Reduction: Formation of (1S,2R)-2-((4-Bromophenyl)ethenyl)cyclohexan-1-ol or (1S,2R)-2-((4-Bromophenyl)ethyl)cyclohexan-1-ol.

    Substitution: Formation of compounds like (1S,2R)-2-((4-Azidophenyl)ethynyl)cyclohexan-1-ol.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.

    Material Science: As a building block for creating novel materials with specific properties.

    Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism by which (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could facilitate interactions with biological targets, while the bromophenyl group might enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-((4-Chlorophenyl)ethynyl)cyclohexan-1-ol
  • (1S,2R)-2-((4-Fluorophenyl)ethynyl)cyclohexan-1-ol
  • (1S,2R)-2-((4-Methylphenyl)ethynyl)cyclohexan-1-ol

Uniqueness

The presence of the bromine atom in (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique chemical behavior and biological activity.

Biological Activity

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol, also referred to by its CAS number 2166231-63-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C14H15BrO
  • Molecular Weight : 279.17 g/mol
  • Purity : Typically ≥95% .

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromo-substituted phenyl group suggests potential interactions with receptors or enzymes involved in signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives display micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Cell Line IC50 (µM) Reference
A54910
HeLa12
B16F1015

Neuroprotective Effects

Preliminary investigations suggest that the compound may have neuroprotective effects. The structural characteristics of this compound allow it to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy

In a study conducted by researchers at a prominent university, this compound was tested for its efficacy against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptosis markers in treated cells compared to controls .

Study 2: Neuroprotection in Animal Models

Another study explored the neuroprotective effects of the compound in rodent models of neurodegeneration. Animals treated with this compound showed reduced markers of inflammation and oxidative stress in brain tissues compared to untreated controls .

Properties

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1

InChI Key

IWHNNWQIOUGENP-OCCSQVGLSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O

Canonical SMILES

C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O

Origin of Product

United States

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